Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride
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Overview
Description
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzyl group, a hydroxyphenyl group, and a dimethylpiperidinyl group. Its unique configuration and properties make it a subject of interest in chemical, biological, and medical research.
Preparation Methods
The synthesis of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core piperidine structure, followed by the introduction of the benzyl and hydroxyphenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification.
Chemical Reactions Analysis
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and hydroxyphenyl groups, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or enhanced biological activity.
Scientific Research Applications
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate signaling cascades involved in cell growth, apoptosis, or neurotransmission. The precise molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride can be compared with other similar compounds, such as:
Benzyl derivatives: Compounds with similar benzyl groups may exhibit comparable reactivity and biological activity.
Piperidine derivatives: These compounds share the core piperidine structure and may have similar pharmacological properties.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups may have similar antioxidant or signaling properties. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a hydroxyl group and a benzyl moiety. The synthesis involves the reaction of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-isobutyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate in the presence of triethylamine and toluene, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Pharmacological Properties
This compound exhibits significant pharmacological activity. Notably, it has been investigated for its interactions with opioid receptors, particularly as a kappa-opioid receptor antagonist. Such antagonists have been studied for their potential in treating conditions like depression and substance abuse disorders .
Case Studies
- Kappa Opioid Antagonism : A study highlighted the role of kappa-opioid antagonists in modulating pain responses and their potential therapeutic applications . this compound's structural features suggest it could be effective in this role.
- Antimicrobial Screening : In related research involving similar compounds, several derivatives were synthesized and screened for biological activity against a range of pathogens. Results indicated that certain modifications led to enhanced antimicrobial efficacy . This could inform future studies on the specific compound .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C27H37ClN2O4 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C27H36N2O4.ClH/c1-4-33-25(31)17-28-26(32)22(15-21-9-6-5-7-10-21)19-29-14-13-27(3,20(2)18-29)23-11-8-12-24(30)16-23;/h5-12,16,20,22,30H,4,13-15,17-19H2,1-3H3,(H,28,32);1H/t20-,22-,27+;/m0./s1 |
InChI Key |
YUQZYKKYERNXDA-IASLIYKDSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
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